2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(5-Bromo-4-methylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a bromine atom and a methyl group at the 5 and 4 positions, respectively. The thiophene ring is further substituted at the 2 position with a boronic ester .Chemical Reactions Analysis
As a boronic ester, this compound would be expected to participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst .Scientific Research Applications
Polymer Synthesis
- Regioregular Polyalkylthiophenes : Utilized in the Suzuki synthesis of highly head-to-tail regioregular polyalkylthiophenes, offering a significant advancement in polymer synthesis. This process is facilitated by palladium complexes and Ir-catalysed borylation, highlighting its role in the development of novel polymers (Liversedge et al., 2006).
Nanoparticle Formation
- Emission-Tuned Nanoparticles : Critical in the formation of nanoparticles with enhanced brightness and emission tuning. These particles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like bioimaging and display technologies (Fischer, Baier, & Mecking, 2013).
Material Science
- Boron-Capped Polyenes : Foundational in synthesizing boron-containing polyene systems, which hold promise for new material applications in LCD technology and potentially in therapeutics for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Analysis
- Crystal Structure and Vibrational Properties : Plays a role in molecular structure analysis, with research focusing on vibrational properties and crystal structure. This aids in understanding the molecular configurations and interactions in various compounds (Wu et al., 2021).
Organic Electronics
- Electron Transport Materials : Essential in synthesizing electron transport materials, which are pivotal in the development of organic electronic devices. Its role in the creation of efficient and practical synthesis processes is crucial for material science advancements (Xiangdong et al., 2017).
Advanced Polymer Synthesis
- Chain-Growth Polymerization : Employed in the chain-growth polymerization for synthesizing polyfluorene, demonstrating its utility in controlled polymerization techniques. This is significant in the field of polymer chemistry, especially for designing specific polymer architectures (Yokoyama et al., 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its use. In a Suzuki-Miyaura cross-coupling reaction, the boronic ester would undergo transmetallation with a palladium catalyst to form an aryl or vinyl palladium complex, which would then undergo reductive elimination to form the coupled product .
Future Directions
Properties
IUPAC Name |
2-(5-bromo-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrO2S/c1-7-6-8(16-9(7)13)12-14-10(2,3)11(4,5)15-12/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDPHFRKQRKEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155497 | |
Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111095-99-8 | |
Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111095-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-4-methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylthiophene-2-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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